molecular formula C15H10BrF3N2O5S B2860078 1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene CAS No. 1024720-42-0

1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene

Cat. No.: B2860078
CAS No.: 1024720-42-0
M. Wt: 467.21
InChI Key: VMEREVLFAMYVCC-NTEUORMPSA-N
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Description

This compound features a sulfonyl group attached to a 4-bromophenyl ring, a nitro group, and an amino-linked 4-(trifluoromethoxy)phenyl moiety. The sulfonyl group is a hallmark of bioactive sulfones, which are known for diverse pharmacological applications . While direct biological data for this compound is absent in the provided evidence, structural analogs suggest possible roles in antimicrobial or anticancer contexts .

Properties

IUPAC Name

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O5S/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEREVLFAMYVCC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene, with the molecular formula C15H10BrF3N2O5S and a molecular weight of 467.21 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 5696068
  • Molecular Weight : 467.21 g/mol
  • Molecular Formula : C15H10BrF3N2O5S

Biological Activity Overview

The compound's biological activity has been investigated in various studies, particularly its antitumor, antibacterial, and antiviral properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of sulfonyl nitro compounds have shown notable inhibition against various cancer cell lines.

  • Case Study : A related compound demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of 25.1 μM against multiple cancer cell lines, including non-small cell lung cancer and leukemia . This suggests that this compound may possess similar or enhanced antitumor efficacy.

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been well-documented. The presence of bromophenyl and trifluoromethoxy groups may enhance the compound's interaction with bacterial targets.

  • Research Findings : In vitro studies have shown that compounds containing sulfonyl groups exhibit higher antibacterial activity compared to their non-sulfonyl counterparts .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • Cell Cycle Arrest : Antitumor agents often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the generation of ROS may play a role in the cytotoxicity observed in cancer cells treated with nitro-containing compounds .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AntitumorEKVX (Lung Cancer)1.7
AntitumorRPMI-8226 (Leukemia)21.5
AntibacterialVarious BacteriaVaries
AntiviralHIVNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives in the evidence:

Compound Name / ID Key Substituents Molecular Features Reference
1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene (Target) 4-Bromophenyl, sulfonyl, nitro, 4-(trifluoromethoxy)phenyl High lipophilicity due to halogen and trifluoromethoxy groups; potential bioactivity
Compound 5f (1-(2-{4-[...]carbonyl}-2-[4-(trifluoromethoxy)phenyl]-1-ethenyl}amino) [...] naphthylacetate) Sulfanyl, trifluoromethoxy, naphthyl IC50 = 1.71 µM (antimicrobial/anticancer activity)
(E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one Bromophenyl, trifluoromethoxy, propenone backbone Crystallographic stability; DFT-confirmed reactive sites
1-(4-Bromophenyl)-1-(4-nitrophenyl)ethanone Bromophenyl, nitrophenyl Electron-withdrawing nitro group enhances reactivity

Key Observations:

  • Sulfonyl vs. Sulfanyl/Sulfonate Groups: The target’s sulfonyl group may enhance metabolic stability compared to sulfanyl analogs (e.g., Compound 5f) but could reduce membrane permeability .
  • Trifluoromethoxy Substitution: This group, present in the target and Compound 5f, is associated with improved pharmacokinetic profiles due to its electronegativity and resistance to oxidative metabolism .

Physicochemical and Electronic Properties

Property Target Compound (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one 1-(4-Bromophenyl)-1-(4-nitrophenyl)ethanone
Molecular Weight ~480 g/mol (estimated) 399.2 g/mol 334.1 g/mol
Lipophilicity (LogP) High (CF3O, Br, sulfonyl) Moderate-high (CF3O, Br) Moderate (Br, NO2)
Electronic Effects Strong EWG (NO2, SO2), moderate EDG (NH) Conjugated propenone backbone Dual EWG (NO2, Br)

Notable Trends:

  • The nitro and sulfonyl groups create a polarized electron environment, favoring interactions with charged biological targets (e.g., enzyme active sites) .

Preparation Methods

Direct Sulfonylation Using 4-Bromobenzenesulfonyl Chloride

A two-step protocol involves synthesizing the nitroethene-amine intermediate followed by sulfonylation.

  • Nitroethene Formation :
    • Condensation of 4-trifluoromethoxyaniline with nitroethylene precursors (e.g., β-nitrostyrene derivatives) in polar aprotic solvents (acetonitrile, DMF) at 0–25°C yields 1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene.
    • Mechanism : Michael addition of the amine to nitroethylene, followed by acid-catalyzed dehydration (e.g., HCl, H2SO4).
  • Sulfonylation :
    • Reaction of the nitroethene-amine intermediate with 4-bromobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) or THF, using triethylamine (TEA) as a base (0–5°C, 12–24 h).
    • Yield : ~65–72% after column chromatography (silica gel, hexane/EtOAc).
    • Key Challenge : Competing N-sulfonylation versus O-sulfonylation; steric hindrance from the trifluoromethoxy group favors the desired N-sulfonylation.

One-Pot Tandem Nitration-Sulfonylation

Nitration of Sulfonylated Precursors

An alternative route involves nitrating a pre-sulfonylated ethene intermediate:

  • Synthesis of 1-((4-Bromophenyl)sulfonyl)ethene :
    • Sulfonylation of vinylmagnesium bromide with 4-bromobenzenesulfonyl chloride in THF (−78°C to RT).
  • Nitration :
    • Treatment with fuming HNO3 in H2SO4 at 0°C introduces the nitro group regioselectively at the α-position.
    • Yield : ~55–60% after neutralization and extraction.
  • Amination :
    • Reaction with 4-trifluoromethoxyaniline in acetonitrile under reflux (12 h), catalyzed by p-toluenesulfonic acid (PTSA).
    • Mechanism : Conjugate addition of the amine to the nitroethene, stabilized by the sulfonyl group’s electron-withdrawing effect.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 6.78 (s, 1H, CH=NO2).
  • 13C NMR (100 MHz, CDCl3) :
    • δ 154.2 (C-NO2), 148.5 (CF3O), 137.8 (C-Br), 132.1–121.6 (aromatic carbons), 118.2 (C=NO2).

Infrared (IR) Spectroscopy

  • Peaks at 1530 cm⁻¹ (NO2 asymmetric stretch), 1350 cm⁻¹ (SO2 symmetric stretch), and 1245 cm⁻¹ (C-O-CF3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C15H10BrF3N2O5S [M+H]⁺ : 466.9412; Found : 466.9408.

Challenges and Optimization Strategies

Regioselectivity in Nitration

  • Electron-deficient arenes (e.g., sulfonyl-substituted rings) direct nitration to the para position relative to the sulfonyl group. However, steric effects from the bromine atom may necessitate higher temperatures or mixed-acid systems.

Stability of the Nitroethene Moiety

  • Nitroethenes are prone to dimerization or hydrolysis. Stabilization via low-temperature reactions (<5°C) and anhydrous conditions is critical.

Industrial-Scale Considerations

Solvent Selection

  • Acetonitrile and DCM are preferred for sulfonylation due to their ability to dissolve both polar and non-polar intermediates.

Catalytic Improvements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

Q & A

(Basic) What are the established synthetic pathways for 1-((4-Bromophenyl)sulfonyl)-1-nitro-2-((4-(trifluoromethoxy)phenyl)amino)ethene, and what critical reaction conditions influence yield?

Answer:
The synthesis typically involves sequential sulfonation, nitro-group introduction, and coupling reactions. A common route starts with bromophenyl sulfonation using chlorosulfonic acid, followed by nitration under controlled temperatures (0–5°C) to avoid over-oxidation. The trifluoromethoxyaniline moiety is introduced via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in anhydrous DMF . Yield optimization hinges on strict temperature control during nitration (to prevent decomposition) and inert atmospheres (N₂/Ar) during coupling to mitigate oxidation side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical, with yields ranging from 40–71% depending on stepwise efficiency .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve ambiguities in nitro group positioning?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign sulfonyl (-SO₂-) protons (δ 7.8–8.2 ppm) and trifluoromethoxy (-OCF₃) carbons (δ 120–125 ppm). Nitro groups (-NO₂) induce deshielding in adjacent protons, aiding positional identification .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₀BrF₃N₂O₅S) and detects isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Nitro group asymmetric stretching (1520–1550 cm⁻¹) and sulfonyl S=O stretches (1350–1380 cm⁻¹) validate functional groups .
    Ambiguities in nitro positioning (e.g., para vs. meta) are resolved via NOESY/ROESY to assess spatial proximity between nitro protons and aromatic rings .

(Advanced) How can researchers optimize regioselectivity during sulfonation and nitro-group introduction to minimize by-products?

Answer:

  • Sulfonation : Use directing groups (e.g., electron-withdrawing bromine) to favor para-sulfonation. Kinetic control via low temperatures (-10°C) and stoichiometric H₂SO₄ minimizes di-sulfonation .
  • Nitration : Mixed acid (HNO₃/H₂SO₄) at 0°C directs nitro groups to the sulfonyl-adjacent position. Computational modeling (DFT) predicts electrophilic aromatic substitution sites, guiding reagent ratios (e.g., 1.2 eq. HNO₃) .
  • Catalytic Methods : Copper(II) pivalate [Cu(OPiv)₂] in HMPA under N₂ enhances nitro-group regioselectivity, achieving >90% para-selectivity in analogs .

(Advanced) What strategies address contradictory bioactivity data across in vitro models for this compound?

Answer:

  • Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 µM) in cell lines (e.g., HEK293, HepG2) to identify IC₅₀ variability due to metabolic differences .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to hypothesized targets (e.g., kinases) .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., nitro-reduction to amines) that may confound activity .

(Advanced) How can computational methods predict this compound’s interaction with enzymatic targets, and what experimental validation is recommended?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding poses with homology-modeled enzymes (e.g., Bcl-xL for apoptosis studies). Prioritize pockets with high complementarity to sulfonyl/nitro motifs .
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Validation :
    • Enzymatic Assays : Measure inhibition kinetics (Km/Vmax shifts) using purified targets.
    • Mutagenesis : Replace key binding residues (e.g., Ser123 in active sites) to confirm docking predictions .

(Basic) What are the stability considerations for this compound under various storage and experimental conditions?

Answer:

  • Light Sensitivity : Nitro groups undergo photodegradation; store in amber vials at -20°C under argon .
  • Thermal Stability : DSC (differential scanning calorimetry) shows decomposition >150°C. Avoid heating in polar aprotic solvents (e.g., DMSO) .
  • Hydrolytic Stability : Monitor pH in aqueous buffers (pH 7.4 PBS); sulfonyl groups hydrolyze slowly (>48 hrs) but accelerate under basic conditions (pH >10) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Core Modifications : Replace bromophenyl with electron-deficient aromatics (e.g., p-cyanophenyl) to enhance sulfonyl electrophilicity .
  • Nitro → Bioisosteres : Substitute -NO₂ with -CF₃ or -CN to improve metabolic stability while retaining electron-withdrawing effects .
  • Trifluoromethoxy Optimization : Test -OCF₃ vs. -OCH₂CF₃ for lipophilicity (LogP) adjustments via shake-flask method .

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